molecular formula C10H17N3O2S2 B2592536 N-(1-(thiazol-2-yl)piperidin-4-yl)ethanesulfonamide CAS No. 1448045-03-1

N-(1-(thiazol-2-yl)piperidin-4-yl)ethanesulfonamide

Cat. No. B2592536
M. Wt: 275.39
InChI Key: JQBIXDCNFOFIKW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involved coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloroethyl)piperidine hydrochloride to yield the final derivatives .

Scientific Research Applications

Pharmacological Properties and Potential Therapeutic Uses

Compounds structurally related to N-(1-(thiazol-2-yl)piperidin-4-yl)ethanesulfonamide have been explored for their potential pharmacological properties. For instance, sulfonamide derivatives have been investigated for their antiallergic, anticancer, anti-inflammatory, and antiviral activities. A notable study by Shigenaga et al. (1993) synthesized and evaluated a number of sulfonamides for their preventive effects on systemic anaphylaxis in guinea pigs, leading to the development of a novel antiallergic agent, FK613, now under clinical evaluation (Shigenaga et al., 1993). Furthermore, Küçükgüzel et al. (2013) synthesized a series of celecoxib derivatives and evaluated them for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, revealing that some compounds exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain (Küçükgüzel et al., 2013).

Anticancer Activity

The antiproliferative activity of novel sulfonamide derivatives has been a subject of interest in the search for effective anticancer agents. A study by Kommula et al. (2018) synthesized 4-substituted phenylsulfonyl piperazines with a tetrazole moiety and evaluated their antiproliferative activity against various cancer cell lines, demonstrating significant growth inhibitory activity, suggesting the potential of these compounds as anticancer agents (Kommula et al., 2018).

Corrosion Inhibition

The structural analogs of N-(1-(thiazol-2-yl)piperidin-4-yl)ethanesulfonamide have also been examined for their application in corrosion inhibition. Kaya et al. (2016) investigated the adsorption and corrosion inhibition properties of three piperidine derivatives on the corrosion of iron, using quantum chemical calculations and molecular dynamics simulations. The study provided insights into the binding energies and inhibition efficiencies, highlighting the potential use of these compounds in corrosion protection (Kaya et al., 2016).

Molecular Dynamics and Quantum Chemical Studies

Further research into the structural and electronic properties of sulfonamide derivatives enriches our understanding of their potential applications. For example, the study of sulfonamide vs. sulfonimide tautomerism and electronic structure analysis by Chourasiya et al. (2017) explored the structure and electronic properties of N-heterocyclic arenesulfonamides, providing valuable insights for the design of new compounds with enhanced properties (Chourasiya et al., 2017).

properties

IUPAC Name

N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2S2/c1-2-17(14,15)12-9-3-6-13(7-4-9)10-11-5-8-16-10/h5,8-9,12H,2-4,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQBIXDCNFOFIKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1CCN(CC1)C2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(thiazol-2-yl)piperidin-4-yl)ethanesulfonamide

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